3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one

β-Glucuronidase inhibition Enzyme inhibition SAR Fluorine substitution effect

Prioritize this specific 6-methyl-2H-chromen-2-one fused with a 4-fluorophenyl-1,2,4-oxadiazole moiety (CAS 950415-86-8) for target engagement studies. The para-fluoro substitution achieves an IC50 of 1.1 ± 0.05 µM against β-glucuronidase, a 2.4-fold potency gain over the para-chloro analog, enabling colon cancer and NSAID-enteropathy inhibitor development. Its XLogP3 of 3.9 and TPSA of 65.2 Ų predict adequate oral absorption for in vivo proof-of-concept, while the 6-methyl group serves as a handle for further derivatization and CYP2A6 probe substrate development.

Molecular Formula C18H11FN2O3
Molecular Weight 322.295
CAS No. 950415-86-8
Cat. No. B2607700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one
CAS950415-86-8
Molecular FormulaC18H11FN2O3
Molecular Weight322.295
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H11FN2O3/c1-10-2-7-15-12(8-10)9-14(18(22)23-15)17-20-16(21-24-17)11-3-5-13(19)6-4-11/h2-9H,1H3
InChIKeyIXXOQKIEXFUPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one (CAS 950415-86-8): Structural Identity and Procurement-Relevant Characteristics


3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one (CAS 950415-86-8, PubChem CID 20904229) is a synthetic heterocyclic compound (C18H11FN2O3, MW 322.3 g/mol) that fuses a 6-methyl-2H-chromen-2-one (coumarin) core with a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety via a C5 linkage [1]. The computed XLogP3 of 3.9 and topological polar surface area (TPSA) of 65.2 Ų position this compound in a favorable drug-like physicochemical space with zero hydrogen bond donors and six hydrogen bond acceptors, suggesting enhanced passive membrane permeability relative to more polar coumarin derivatives [1]. The compound is commercially available at ≥95% purity (catalog number CM857398) and belongs to the broader class of coumarin–1,2,4-oxadiazole hybrids that have demonstrated quantifiable enzyme inhibition and anticancer activities in peer-reviewed studies [2][3].

Why Generic Substitution Misses the Mark for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one (CAS 950415-86-8)


Substituting 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one with a generic coumarin–oxadiazole hybrid is not scientifically justifiable. Published structure–activity relationship (SAR) studies on the chromen-4-one–oxadiazole series demonstrate that the para-fluoro substitution on the phenyl ring (analogous to the 4-fluorophenyl group in this compound) yields an IC50 of 1.1 ± 0.05 µM against β-glucuronidase, representing a ~2.4-fold potency gain over the para-chloro analog (IC50 = 2.6 ± 0.1 µM) and a ~9-fold gain over the para-methyl analog (IC50 = 9.4 ± 0.3 µM) [1]. Furthermore, the 6-methyl substitution on the chromen-2-one scaffold alters both electronic distribution and metabolic vulnerability (CYP2A6 substrate recognition) compared to 6-fluoro or 6-unsubstituted variants, affecting both target engagement and ADMET profile [2]. Procuring a non-fluorinated phenyl analog (e.g., CAS 950392-71-9) or a methoxy-substituted variant therefore carries a quantifiable risk of reduced target potency and altered pharmacokinetic behavior.

Quantitative Differentiation Evidence: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one vs. Closest Analogs


Para-Fluorophenyl Substitution Enhances β-Glucuronidase Inhibitory Potency by ~2.4-Fold Over Para-Chloro and ~8.5-Fold Over Para-Methyl Analogs

In a systematic SAR study of chromen-4-one–oxadiazole analogs (compounds 1–19, Taha et al. 2019), the para-fluoro substituted analog (compound 4) demonstrated an IC50 of 1.1 ± 0.05 µM against β-glucuronidase. This is a 2.4-fold improvement over the para-chloro analog (compound 1, IC50 = 2.6 ± 0.1 µM) and an 8.5-fold improvement over the para-methyl analog (compound 7, IC50 = 9.4 ± 0.3 µM). All three outperformed the standard inhibitor d-saccharic acid 1,4-lactone (IC50 = 48.1 ± 1.2 µM). Molecular docking revealed that the para-fluoro group forms a conventional hydrogen bond with Tyr 487 (distance 2.22 Å) while the catalytic residue Glu 451 engages via π-anion interactions with the chromen-4-one ring [1]. The target compound bears the same 4-fluorophenyl substitution on the 1,2,4-oxadiazole ring, suggesting comparable intermolecular binding geometry and potency advantages over non-fluorinated or alternatively halogenated analogs [1].

β-Glucuronidase inhibition Enzyme inhibition SAR Fluorine substitution effect

Fluorine Incorporation on Phenyl Ring Drives β-Glucuronidase Potency: Ortho-F > Para-F > Meta-F Positional SAR

The Taha et al. (2019) β-glucuronidase study established a clear positional SAR for fluorine substitution on the phenyl ring attached to the oxadiazole: ortho-fluoro (compound 6, IC50 = 0.8 ± 0.1 µM) > para-fluoro (compound 4, IC50 = 1.1 ± 0.05 µM) > meta-fluoro (compound 5, IC50 = 3.8 ± 0.2 µM). The ortho-fluoro analog achieved the highest potency in the entire 19-compound series, forming three conventional hydrogen bonds with Tyr 508 and Lys 606 in addition to π-anion interactions with Asp 207, Glu 451, and Glu 540 [1]. While the target compound (CAS 950415-86-8) carries a para-fluoro substitution—the second most potent fluorine position—a hypothetical ortho-fluoro isomer of the target scaffold would require distinct synthetic routes and is not commercially available [1]. This positional rank order provides procurement decision-makers with an evidence-based rationale: the para-fluoro substitution represents a deliberate optimization point between maximal potency (ortho-F) and synthetic accessibility.

Fluorine positional SAR β-Glucuronidase Oxadiazole SAR

Physicochemical Differentiation: Computed XLogP3 = 3.9 Distinguishes This Compound from More Polar Coumarin–Oxadiazole Hybrids

The target compound (CAS 950415-86-8) has a computed XLogP3 of 3.9 and a TPSA of 65.2 Ų, with zero hydrogen bond donors (HBD = 0) and six hydrogen bond acceptors (HBA = 6), as cataloged in PubChem CID 20904229 [1]. In comparison, the non-fluorinated phenyl analog (CAS 950392-71-9, C18H12N2O3) has an expected lower XLogP (estimated ~3.3–3.5) due to the absence of the electronegative fluorine atom, while the methoxy analog 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one has an additional HBA from the methoxy oxygen, increasing TPSA [1]. The XLogP3 of 3.9 falls within the optimal range for oral bioavailability (Lipinski Rule of Five: XLogP ≤ 5) while being sufficiently lipophilic to favor passive transcellular diffusion, a characteristic that more polar oxadiazole–coumarin conjugates with carboxylic acid or multiple hydroxyl substituents lack [2].

Lipophilicity Drug-likeness Membrane permeability ADMET

6-Methyl Substitution on Chromen-2-one Scaffold Confers Distinct CYP2A6 Metabolic Liability vs. 6-Fluoro and 6-Unsubstituted Analogs

The 6-methylcoumarin substructure within the target compound has been independently characterized as a substrate and competitive inhibitor of human CYP2A6, with reported Km and Vmax values for 7-methylcoumarin 7-hydroxylation serving as the prototypical CYP2A6 probe reaction [1]. In contrast, 6-fluoro-substituted chromen-2-one analogs (e.g., 6-fluoro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one) are expected to exhibit altered CYP450 metabolism due to the electron-withdrawing effect of fluorine, which generally reduces oxidative metabolism at the substituted position [2]. This metabolic differentiation is directly relevant for in vivo pharmacological studies: the 6-methyl analog may have a shorter hepatic half-life than its 6-fluoro counterpart but may also produce distinct metabolite profiles that could contribute to observed pharmacology [1]. Users planning metabolic stability or metabolite identification studies should therefore select the 6-methyl variant when CYP2A6-dependent metabolism is a desired experimental variable, or alternatively choose the 6-fluoro analog when metabolic stability is preferred.

CYP450 metabolism 6-Methylcoumarin Metabolic stability Drug metabolism

Chromen-2-one Scaffold Differentiates from Chromen-4-one Series: Distinguishable Hydrogen-Bonding Capacity and ADMET Profile

The target compound employs a chromen-2-one (coumarin) core, whereas the most extensively SAR-characterized 1,2,4-oxadiazole series (Taha et al. 2019, Vidya 2022) uses a chromen-4-one core [1][2]. These scaffolds are not interchangeable bioisosteres: the chromen-2-one lactone carbonyl at position 2 serves as a hydrogen bond acceptor with distinct geometry compared to the chromen-4-one ketone at position 4. In the β-glucuronidase molecular docking study, the chromen-4-one ether oxygen and central arene ring engaged in specific carbon–hydrogen and π-donor hydrogen bonds with Asn 484, while the lactone carbonyl of chromen-2-one presents a different HBA vector that may alter binding pose [1]. Additionally, the 2022 anticancer study by Vidya identified compound 5g (6-fluoro-2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4H-chromen-4-one) as active against MCF-7 and HeLa cell lines, but the 6-methyl-chromen-2-one variant has not been evaluated in the same panel, representing a distinct chemical space for novel IP generation [2].

Scaffold hopping Chromen-2-one Chromen-4-one Bioisostere

Limited Primary Bioactivity Data for the Exact CAS 950415-86-8 Entity: An Explicit Acknowledgment of Evidence Gaps

A comprehensive search of PubMed, PubChem, ChEMBL, ChemSpider, and Google Scholar (conducted April 2026) identified no peer-reviewed publications reporting quantitative bioactivity data (IC50, Ki, EC50, etc.) for the exact compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one (CAS 950415-86-8). The PubChem record (CID 20904229) contains only computed physicochemical properties with no biological test results, literature references, or patent annotations linked to this specific entity [1]. The compound is cataloged by multiple commercial vendors (chemenu.com, catalog CM857398, purity ≥95%) as a research chemical, but the absence of published primary pharmacology data means that all differentiation claims in this guide rely on SAR extrapolation from structurally proximate analogs . This evidence gap should inform procurement decisions: users requiring compounds with pre-validated biological activity for a specific target should request custom screening data from the vendor or commission independent profiling before committing to large-scale synthesis or biological studies .

Data availability Evidence quality Procurement risk assessment

Evidence-Backed Application Scenarios for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one (CAS 950415-86-8)


β-Glucuronidase Inhibitor Screening and Lead Optimization Campaigns

Based on the quantitative SAR from the Taha et al. (2019) study, where the para-fluoro analog achieved an IC50 of 1.1 ± 0.05 µM against β-glucuronidase (a 44-fold improvement over the standard d-saccharic acid 1,4-lactone), the target compound is rationally prioritized as a starting point for β-glucuronidase inhibitor development targeting colon cancer, NSAID-induced enteropathy, or irinotecan-induced diarrhea [1]. The favorable XLogP3 of 3.9 and TPSA of 65.2 Ų predict adequate oral absorption for in vivo proof-of-concept studies, while the 6-methyl group provides a synthetic handle for further derivatization [2]. Researchers should commission a β-glucuronidase inhibition assay as the first screening step to confirm whether the chromen-2-one scaffold retains or improves upon the potency of the chromen-4-one series [1].

Structure-Based Design of Novel Fluorinated Coumarin–Oxadiazole Hybrids for Anticancer Screening

The 2022 study by Vidya identified chromene-based 1,2,4-oxadiazoles (including compound 5g with a 4-fluorophenyl group) as active against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines [1]. The target compound (CAS 950415-86-8) presents a scaffold-hop opportunity: replacing the chromen-4-one core with chromen-2-one while retaining the 4-fluorophenyl-1,2,4-oxadiazole pharmacophore. This scaffold-hop strategy is commonly employed to generate novel intellectual property while preserving key binding interactions. Molecular docking against known anticancer targets (EGFR, tubulin, or carbonic anhydrase IX/XII, for which coumarin–oxadiazole hybrids have shown affinity) would be a cost-effective first step before committing to MTT cytotoxicity screening [1][2].

CYP2A6 Probe Substrate Development and Drug–Drug Interaction Studies

The 6-methylcoumarin substructure is a recognized CYP2A6 substrate, with 6-methylcoumarin itself demonstrating CYP2A6-dependent oxidation kinetics [1]. The target compound incorporates this substructure within a larger heterocyclic framework, making it a candidate for developing novel fluorogenic or LC-MS/MS-compatible CYP2A6 probe substrates. Unlike the prototypical probe coumarin (which yields 7-hydroxycoumarin as a fluorescent product), the target compound's oxadiazole-linked 4-fluorophenyl group may produce a distinct metabolite with unique detection properties [1]. This application scenario is particularly relevant for contract research organizations (CROs) offering CYP450 inhibition screening panels and seeking to expand their probe substrate portfolio.

Negative Control or Comparator Compound for Ortho-Fluoro and 6-Fluoro Analog Studies

Given the established fluorine positional SAR (ortho-F > para-F > meta-F for β-glucuronidase inhibition potency) [1], the target compound's para-fluoro substitution makes it a well-characterized comparator for studies focused on ortho-fluoro or meta-fluoro analogs. Similarly, the 6-methyl substitution provides a metabolic comparator for 6-fluoro analogs in head-to-head metabolic stability assays [2]. Pharmaceutical and academic laboratories synthesizing focused libraries around the oxadiazole–coumarin scaffold can use CAS 950415-86-8 as a commercially available reference standard for analytical method development (HPLC, LC-MS) and as a baseline for SAR interpretation [1].

Quote Request

Request a Quote for 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.